molecular formula C7H7O6P B1673571 Fosfosal CAS No. 6064-83-1

Fosfosal

Cat. No.: B1673571
CAS No.: 6064-83-1
M. Wt: 218.10 g/mol
InChI Key: FFKUDWZICMJVPA-UHFFFAOYSA-N
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Description

Fosfosal, also known as 2-phosphonoxybenzoic acid, is a derivative of salicylic acid. It is a non-acetylated salicylic acid derivative with analgesic and anti-inflammatory properties. This compound is used primarily as a prodrug for the treatment of inflammatory diseases .

Scientific Research Applications

Fosfosal has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Fosfosal, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins , lipid compounds that promote inflammation, pain, and fever . This compound also inhibits the protein-protein interaction domain, the SH2 domain , of the tumor-related transcription factor STAT5b .

Mode of Action

This compound operates by inhibiting COX, effectively reducing the production of prostaglandins and thereby alleviating symptoms of inflammation and pain . It distinguishes itself with its selective inhibition of COX-2 over COX-1 , minimizing gastrointestinal side effects commonly associated with traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2 .

In terms of its action on STAT5b, this compound binds covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive . This selectivity for STAT5b over its close homologue STAT5a is mediated by the STAT5b residue Arg566, located in the SH2 domain-adjacent linker domain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX, this compound reduces the production of prostaglandins, key mediators of inflammation and pain .

In addition, this compound affects the STAT5b signaling pathway . By inhibiting the SH2 domain of STAT5b, this compound disrupts the protein-protein interactions essential for the transcriptional activity of STAT5b .

Pharmacokinetics

They undergo metabolism primarily in the liver and are excreted via the kidneys . The bioavailability of this compound is likely influenced by factors such as dose, formulation, and individual patient characteristics.

Result of Action

The molecular effect of this compound involves the inhibition of COX, leading to a decrease in prostaglandin production, which results in reduced inflammation and pain . At the cellular level, this compound’s inhibition of the SH2 domain of STAT5b disrupts the protein-protein interactions essential for the transcriptional activity of STAT5b, potentially affecting cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs like this compound. Factors such as pH, temperature, and light can affect drug stability and efficacy

Safety and Hazards

Fosfosal is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The Fosfosal market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements are continuously improving this compound products, enhancing their efficiency and versatility across various industries .

Biochemical Analysis

Biochemical Properties

Fosfosal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used for the detection of alkaline phosphatase (AP) enzyme . In the presence of this enzyme, this compound is converted to salicylic acid .

Cellular Effects

This compound has been found to influence cellular functions. It up-regulates CXCR4 activation only in the presence of CXCL12 . This is the first identification of a compound that increases CXCR4 activity by any mechanism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression. It has been reported that this compound increases the activity of CXCL12 in cellular studies with S. cerevisiae . NMR suggests this compound interacts with both the dimer and monomer, saturating the monomer over a narrower concentration range of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosfosal can be synthesized through the phosphorylation of salicylic acid using phosphorus pentoxide. The reaction involves the following steps:

    Phosphorylation: Salicylic acid is reacted with phosphorus pentoxide in toluene at reflux temperature. The molar ratio of salicylic acid to phosphorus pentoxide is typically 2-4:1.

    Hydrolysis: The reaction mixture is then treated with water to hydrolyze the intermediate anhydrides formed during the phosphorylation step.

    Precipitation and Purification: This compound is precipitated, isolated by filtration, and optionally purified

Industrial Production Methods

The industrial production of this compound follows a similar process but is optimized for large-scale production. The use of phosphorus pentoxide reduces environmental impact by avoiding the generation of hydrochloric acid, which is a byproduct in other phosphorylation methods .

Chemical Reactions Analysis

Types of Reactions

Fosfosal undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to salicylic acid and phosphoric acid.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its selective inhibition of the STAT5b transcription factor, which is not observed with other salicylic acid derivatives. This selectivity makes it a promising candidate for targeted cancer therapies .

Properties

IUPAC Name

2-phosphonooxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKUDWZICMJVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045394
Record name Salicylic acid dihydrogen phosphate
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Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6064-83-1
Record name Fosfosal
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosfosal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name fosfosal
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758155
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Record name Salicyl phosphate
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Record name Salicylic acid dihydrogen phosphate
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Record name Fosfosal
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Record name FOSFOSAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Fosfosal, the O-phosphorylated derivative of salicylic acid, exhibits its effects through multiple mechanisms. [, ] Primarily, it acts as a prodrug for salicylic acid, rapidly hydrolyzing into this active metabolite in vivo. [] Salicylic acid, in turn, is a well-known inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and downstream anti-inflammatory and analgesic effects. [, , , ] Additionally, this compound itself directly interacts with the SH2 domain of STAT5b, a transcription factor involved in tumor development. This interaction inhibits STAT5b activity, suggesting a potential avenue for anti-tumor therapy. [, ] Furthermore, research indicates that this compound up-regulates CXCR4 activation in the presence of CXCL12, showcasing its ability to modulate chemokine receptor activity. []

    A: While this compound itself is not reported to possess direct catalytic activity, its use as an acid catalyst in polyester-melamine paint formulations has been explored. [] In this context, this compound acts as an in-situ phosphatizing reagent, promoting the formation of a phosphate conversion coating on aluminum surfaces. [] This phosphatization process enhances corrosion resistance and paint adhesion, highlighting an indirect catalytic role of this compound in surface modification.

    A: While the provided abstracts do not delve into specific computational studies, the identification of this compound's interaction with STAT5b and CXCR4 suggests the potential for employing computational techniques. [, ] Molecular docking simulations could elucidate the binding mode of this compound within the SH2 domain of STAT5b, providing insights for developing more potent and selective inhibitors. [] Additionally, molecular dynamics simulations could be utilized to understand the influence of this compound on CXCR4 conformation and dynamics in the presence of CXCL12. [] Further application of computational methods like QSAR could be valuable in exploring the structure-activity relationships of this compound and designing analogs with improved pharmacological profiles.

    ANone: The provided abstracts primarily focus on the pharmacological and pharmacokinetic aspects of this compound and do not offer specific details on SHE regulations. As a pharmaceutical compound, this compound would be subject to regulations governing the development, manufacturing, and disposal of pharmaceuticals, ensuring its safe and environmentally responsible use. These regulations vary across countries and jurisdictions and require consultation with relevant regulatory bodies.

    A: this compound exhibits rapid absorption following oral administration, with its hydrolysis product, salicylic acid, being the only detectable moiety in plasma. [, , ] This rapid conversion suggests that this compound primarily acts as a prodrug for salicylic acid. [] The pharmacokinetic parameters of salicylic acid derived from this compound administration are comparable to those observed after direct salicylic acid administration. [, ] Studies in humans demonstrated that a this compound dose of 2,400 mg three times daily achieved steady-state plasma concentrations of salicylic acid within the therapeutic range for anti-inflammatory activity (150-300 µg/mL). [] Additionally, co-administration of this compound with codeine did not significantly alter the pharmacokinetic profiles of either drug, suggesting minimal drug-drug interaction potential. []

    A: Preclinical studies have demonstrated the analgesic and anti-inflammatory effects of this compound in various animal models. [, , ] In mice, this compound exhibited significant analgesic activity in the acetic acid-induced writhing test and the hot plate test, comparable to the effects observed with aspirin. [] Additionally, this compound displayed anti-inflammatory activity in the xylene-induced ear swelling test and the acetic acid-induced vascular permeability test in mice. [] Importantly, this compound demonstrated better gastric tolerance compared to aspirin in these preclinical studies. [] Furthermore, clinical trials have investigated the analgesic efficacy of this compound in patients with musculoskeletal and articular pain. [, , ] Double-blind studies revealed that this compound effectively reduced pain severity, activity impairment, and insomnia compared to placebo. [, ] Moreover, this compound demonstrated comparable analgesic activity to lysine acetylsalicylate in a clinical trial involving patients with rheumatoid arthritis. []

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